Selachyl alcohol

Description

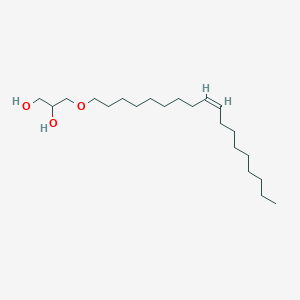

RN given refers to (Z-(+-))-isomer; structure

Structure

2D Structure

Properties

IUPAC Name |

3-[(Z)-octadec-9-enoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMBHYHFFGEEC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021791 | |

| Record name | Octadec-9-enylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-31-7, 34783-94-3 | |

| Record name | Selachyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selachyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selachyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selachyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selachyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadec-9-enylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-(9-octadecenyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734969CCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uncharted Waters: Exploring the Potential for Selachyl Alcohol Biosynthesis Beyond the Marine Realm

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a glycerol ether lipid renowned for its presence in shark liver oil and its promising therapeutic properties, has long been considered a hallmark of marine biochemistry. However, the fundamental biosynthetic pathways responsible for its creation are not exclusive to marine organisms. This technical guide delves into the core biochemistry of this compound synthesis, presenting a detailed examination of the enzymatic machinery required and exploring the tantalizing possibility of its natural occurrence in terrestrial plants, fungi, and bacteria. While direct evidence of this compound in non-marine life remains elusive, this paper provides a comprehensive theoretical framework and a practical guide for its potential discovery and characterization in these underexplored biological niches. We furnish detailed experimental protocols for the extraction, identification, and quantification of this compound, alongside a comparative analysis of its known concentrations in marine sources. This guide is intended to serve as a foundational resource for researchers poised to investigate the broader distribution of this valuable bioactive compound.

Introduction

This compound, chemically known as (Z)-1-O-(octadec-9-enyl)glycerol, is a monoalkylglycerol that has garnered significant interest for its potential applications in drug delivery, as an immunomodulator, and for its anti-tumor activities. Historically, the primary source of this compound has been the liver of deep-sea sharks, a sourcing practice that raises ecological and sustainability concerns. The exploration of alternative, non-marine sources of this compound is therefore a compelling scientific and industrial endeavor.

This guide provides an in-depth analysis of the biosynthetic pathway of this compound and evaluates the presence and functionality of the requisite enzymes in terrestrial organisms. By understanding the enzymatic landscape, we can postulate the potential for this compound synthesis in plants, fungi, and bacteria and provide the necessary tools for researchers to investigate these hypotheses.

The Biosynthesis of this compound: A Two-Enzyme Symphony

The formation of this compound is a two-step enzymatic process that occurs within the broader pathway of ether lipid biosynthesis. This pathway is initiated in the peroxisome and completed in the endoplasmic reticulum.

Step 1: The Genesis of the Ether Bond - Alkylglycerone Phosphate Synthase (AGPS)

The cornerstone of this compound synthesis is the formation of the ether linkage, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS). This enzyme facilitates the exchange of an acyl group from acyl-dihydroxyacetone phosphate (acyl-DHAP) for a fatty alcohol.

-

Substrates: Acyl-dihydroxyacetone phosphate (Acyl-DHAP) and a long-chain fatty alcohol.

-

Product: Alkyl-dihydroxyacetone phosphate (Alkyl-DHAP).

-

Enzyme: Alkylglycerone phosphate synthase (AGPS)[1].

For the synthesis of a this compound precursor, the fatty alcohol substrate would be oleyl alcohol (cis-9-octadecen-1-ol).

Step 2: Reduction to the Final Product

The alkyl-DHAP produced by AGPS is subsequently reduced by an NADPH-dependent reductase to form 1-alkyl-sn-glycero-3-phosphate. Following dephosphorylation, this yields the final product, this compound.

The Crucial Precursor: Fatty Alcohol Biosynthesis via Fatty Acyl-CoA Reductase (FAR)

The availability of the correct fatty alcohol precursor is a critical determinant for this compound synthesis. Fatty alcohols are produced from fatty acyl-CoAs through the action of fatty acyl-CoA reductase (FAR). This enzyme catalyzes the reduction of a fatty acyl-CoA to a primary alcohol.

-

Substrate: Fatty acyl-CoA (e.g., Oleoyl-CoA for oleyl alcohol).

-

Product: Fatty alcohol (e.g., Oleyl alcohol).

The substrate specificity of FAR is a key factor in determining the type of alkylglycerol an organism can produce.

The Potential for this compound in Non-Marine Organisms: An Enzymatic Perspective

While this compound itself has not been definitively identified in terrestrial organisms, the enzymatic machinery required for its synthesis is widespread.

-

Plants: Plants possess a diverse family of Fatty Acyl Reductases (FARs) involved in the biosynthesis of cuticular waxes, suberin, and sporopollenin[2][3]. The substrate specificities of these enzymes vary, with some showing a preference for C16 and C18 fatty acyl-CoAs[2]. Given that oleoyl-CoA is a common fatty acid in plants, it is plausible that some plant FARs could produce oleyl alcohol. Furthermore, homologs of AGPS have been identified in plants, suggesting the potential for ether lipid synthesis.

-

Fungi: Fungi are known to produce a variety of lipids, and their genomes contain genes encoding for FARs and other enzymes involved in fatty acid metabolism. While research on fungal FARs is less extensive than in plants, the enzymatic potential for fatty alcohol production exists.

-

Bacteria: Certain bacteria are known to produce fatty alcohols and wax esters. For instance, a fatty acyl-CoA reductase has been characterized from the marine bacterium Marinobacter aquaeolei VT8 that can reduce a range of fatty acyl-CoAs, including C18:1, to their corresponding alcohols. The presence of both FAR and the potential for AGPS-like activity in some bacterial species opens the door to the possibility of this compound synthesis.

Quantitative Data of this compound in Marine Sources

To provide a benchmark for researchers searching for new sources, the following table summarizes the known concentrations of this compound in the liver oil of various shark species.

| Shark Species | This compound Content (% of total alkylglycerols) | Reference |

| Centrophorus squamosus (Deep sea shark) | Major component of the monounsaturated glycerol ether fraction | [4] |

| Shark Liver Oil (general) | Component of the alkylglycerol fraction, alongside batyl and chimyl alcohol | [5] |

Experimental Protocols for the Identification and Quantification of this compound

The following protocols provide a general framework for the analysis of this compound in biological samples.

Extraction of Lipids

A standard Folch extraction or a modified Bligh-Dyer extraction is recommended for the total lipid extraction from biological material (plant tissue, fungal mycelia, bacterial cell pellets).

Protocol:

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

-

Allow the mixture to stand to ensure complete extraction.

-

Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

Saponification and Extraction of Unsaponifiable Matter

Alkylglycerols are resistant to saponification, a property that is exploited for their enrichment.

Protocol:

-

Resuspend the total lipid extract in ethanolic KOH.

-

Heat the mixture to saponify the ester lipids.

-

Cool the mixture and extract the unsaponifiable matter (containing this compound) with diethyl ether or hexane.

-

Wash the organic phase with water to remove residual alkali and soaps.

-

Evaporate the solvent.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like derivatized alkylglycerols.

Protocol:

-

Derivatize the unsaponifiable fraction to increase volatility. A common method is silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers.

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use an appropriate temperature program to separate the components.

-

Identify this compound-TMS ether based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify using an internal standard method.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the analysis of underivatized alkylglycerols.

Protocol:

-

Dissolve the unsaponifiable fraction in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into an LC-MS system, typically using a reverse-phase column (e.g., C18).

-

Use a gradient elution program with solvents such as methanol, water, and acetonitrile, often with an additive like ammonium formate.

-

Detect the protonated molecule [M+H]+ or other adducts of this compound using a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Quantify using a standard curve generated with a pure this compound standard.

Visualizing the Pathway and Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

The natural world beyond the oceans represents a vast and largely untapped reservoir of biochemical diversity. While this compound has been historically confined to marine sources, the enzymatic toolkit for its synthesis is not so restricted. This guide has laid out the theoretical basis for the existence of this compound in terrestrial organisms and provided the practical methodologies required to embark on its discovery. The identification of a sustainable, non-marine source of this compound would be a significant breakthrough, with implications for the pharmaceutical and nutraceutical industries. Future research should focus on bioprospecting for this compound in diverse terrestrial ecosystems and on the characterization of the substrate specificities of FAR and AGPS enzymes from a wide range of non-marine organisms. Such endeavors hold the promise of unlocking new, sustainable sources of this valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of alkylglycerone phosphate synthase on the expression levels of lncRNAs in glioma cells and its functional prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Selachyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of selachyl alcohol (1-O-octadecenyl-sn-glycerol), a key monoalkylglycerol ether lipid. Ether lipids are a unique class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether bond, rather than the more common ester bond.[1][2][3] They are integral components of cellular membranes, particularly abundant in the nervous system and cardiac tissue, and play crucial roles in membrane structure, cell signaling, and protecting against oxidative stress.[4][5][6] Understanding the de novo synthesis of this compound and related ether lipids is critical for research into various human diseases, including peroxisomal disorders like Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP), as well as cancer and neurodevelopmental conditions.[1][7][8]

The synthesis is a multi-step enzymatic process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[1][4] It involves the coordinated action of several key enzymes that assemble the molecule from precursors derived from glycolysis and fatty acid metabolism.

The Core Biosynthetic Pathway

The de novo synthesis of this compound begins with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and long-chain fatty acids.[1][4] The initial, and rate-limiting, steps are confined to the peroxisome.

Part 1: Peroxisomal Synthesis

-

Fatty Alcohol Generation: The process requires a long-chain fatty alcohol, which provides the characteristic alkyl group. This alcohol is generated from a fatty acyl-CoA by the enzyme fatty acyl-CoA reductase (FAR).[1][6] In mammals, two isozymes, FAR1 and FAR2, perform this NADPH-dependent reduction.[1][9] FAR1 is considered the major isozyme for ether lipid synthesis in the brain and testes and is essential for providing the fatty alcohols required for the subsequent steps.[10]

-

Acylation of DHAP: Dihydroxyacetone phosphate (DHAP) is acylated at the sn-1 position by glyceronephosphate O-acyltransferase (GNPAT), also known as dihydroxyacetonephosphate acyltransferase (DHAPAT).[1][5][7] This reaction uses a long-chain acyl-CoA to produce 1-acyl-DHAP.[11] GNPAT is a peroxisomal matrix enzyme with strict substrate specificity for long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0).[6][11]

-

Formation of the Ether Bond: This is the hallmark step in ether lipid synthesis. The enzyme alkylglycerone phosphate synthase (AGPS) catalyzes the exchange of the acyl group on 1-acyl-DHAP for a long-chain fatty alcohol, forming the ether linkage.[1][3][5] The product of this reaction is 1-O-alkyl-DHAP.[6] The close interaction between GNPAT and AGPS within the peroxisome is thought to facilitate the efficient use of the 1-acyl-DHAP intermediate.[12]

-

Reduction to an Ether Lipid Precursor: The keto group at the sn-2 position of 1-O-alkyl-DHAP is then reduced by an NADPH-dependent acyl/alkyl-DHAP reductase, located on the peroxisomal membrane.[1][13] This reaction yields the first stable ether lipid precursor, 1-O-alkyl-sn-glycerol-3-phosphate (AGP).[1]

Part 2: Endoplasmic Reticulum and Final Modification

The precursor molecule, 1-O-alkyl-sn-glycerol-3-phosphate, is transported from the peroxisome to the endoplasmic reticulum for the final steps. To form this compound, the phosphate group must be removed. This is accomplished by the action of a phosphohydrolase (phosphatase), which dephosphorylates AGP to yield 1-O-alkyl-sn-glycerol.[1] When the alkyl group is an octadecenyl (18:1) chain, the resulting molecule is this compound.

While this is the direct de novo pathway, a "salvage pathway" has also been proposed, which is thought to involve the dephosphorylation of alkyl-DHAP to alkyl-dihydroxyacetone, followed by its reduction to alkyl-glycerol (this compound), though this pathway is less understood.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the cellular compartments and enzymes involved.

Caption: De novo biosynthesis pathway of this compound, starting in the peroxisome and ending in the ER.

Quantitative Data Summary

While detailed kinetic data for all enzymes across various organisms is extensive, the following table summarizes the key components and their roles in the pathway, providing a structured overview for comparison.

| Enzyme | Gene(s) | EC Number | Substrate(s) | Product(s) | Cellular Location |

| Fatty Acyl-CoA Reductase 1/2 | FAR1, FAR2 | 1.2.1.84 | Fatty Acyl-CoA, NADPH | Fatty Alcohol, NADP+ | Peroxisomal Membrane |

| Glyceronephosphate O-acyltransferase | GNPAT | 2.3.1.42 | Dihydroxyacetone phosphate, Acyl-CoA | 1-Acyl-dihydroxyacetone phosphate | Peroxisome (Matrix) |

| Alkylglycerone phosphate synthase | AGPS | 2.5.1.26 | 1-Acyl-dihydroxyacetone phosphate, Fatty Alcohol | 1-O-Alkyl-dihydroxyacetone phosphate | Peroxisome (Inner Membrane) |

| Acyl/Alkyl-dihydroxyacetone phosphate reductase | PEXRAP (TMEM195) | 1.1.1.101 | 1-O-Alkyl-dihydroxyacetone phosphate, NADPH | 1-O-Alkyl-sn-glycerol-3-phosphate | Peroxisomal Membrane |

| Lipid Phosphate Phosphatase | e.g., PLPP family | 3.1.3.4 | 1-O-Alkyl-sn-glycerol-3-phosphate | 1-O-Alkyl-sn-glycerol | Endoplasmic Reticulum |

Experimental Protocols

Elucidating the this compound biosynthesis pathway has relied on specific enzymatic and cellular assays. Below are methodologies for key experimental procedures.

Protocol 1: Assay for GNPAT (DHAPAT) Activity

This protocol is based on the measurement of acyl-DHAP formation from radiolabeled DHAP.

-

Principle: The enzymatic activity of GNPAT is quantified by measuring the incorporation of a radiolabeled acyl group from acyl-CoA or a labeled glycerol backbone from DHAP into a lipid-soluble product, acyl-DHAP, which is then separated from the aqueous substrate by solvent extraction.

-

Reagents:

-

Reaction Buffer: e.g., 75 mM HEPES-NaOH (pH 7.5), 1 mM EDTA, 2 mM MgCl2.

-

Substrates: Palmitoyl-CoA (or other long-chain acyl-CoA), [¹⁴C]DHAP or [³H]glycerol-3-phosphate (with G3P dehydrogenase and NAD+ to generate labeled DHAP in situ).

-

Cofactors: ATP and Coenzyme A (if starting from fatty acid).

-

Quenching/Extraction Solution: Chloroform/Methanol mixture (e.g., 2:1 v/v).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare the reaction mixture containing the buffer, cofactors, and unlabeled substrate in a microcentrifuge tube.

-

Initiate the reaction by adding the cell lysate or purified enzyme preparation.

-

Add the radiolabeled substrate (e.g., [¹⁴C]DHAP) to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the chloroform/methanol solution, followed by an acidic solution (e.g., 0.9% KCl) to induce phase separation.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase, which contains the lipid product (acyl-DHAP).

-

Evaporate the solvent under a stream of nitrogen.

-

-

Quantification:

-

Resuspend the dried lipid extract in a small volume of chloroform/methanol.

-

Transfer the sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific activity based on the incorporated radioactivity, the specific activity of the labeled substrate, the amount of protein, and the reaction time.

-

Protocol 2: De Novo Ether Lipid Synthesis Measurement in Live Cells

This method allows for the quantification of newly synthesized ether lipids by providing cells with a labeled or unnatural precursor.[6]

-

Principle: Cells are cultured in the presence of an odd-chain fatty alcohol (e.g., 1-heptadecanol, C17:0), which is not typically abundant in mammalian cells. This alcohol is incorporated into the de novo ether lipid synthesis pathway, leading to the production of ether lipids with an odd-numbered alkyl chain. These novel lipids can be specifically detected and quantified by mass spectrometry.[6]

-

Experimental Workflow:

Caption: Workflow for measuring de novo ether lipid synthesis using a stable isotope labeling approach.

-

Procedure:

-

Cell Culture: Plate cells (e.g., HeLa, CHO) and grow to approximately 80% confluency.

-

Labeling: Replace the growth medium with fresh medium containing the odd-chain fatty alcohol (e.g., 40 µM 1-heptadecanol).[6]

-

Incubation: Culture the cells for a period sufficient for lipid turnover and synthesis (e.g., 24-48 hours).

-

Harvesting: Wash cells with PBS, then harvest via scraping or trypsinization.

-

Lipid Extraction: Perform a total lipid extraction using a standard method such as Bligh-Dyer or Folch extraction.

-

-

Quantification:

-

Analyze the lipid extract using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Specifically monitor for the parent and fragment ions corresponding to ether lipids containing the C17:0 alkyl chain.

-

Quantify the abundance of these species relative to an internal standard to determine the rate of de novo synthesis. This method is particularly powerful for comparing synthesis rates between wild-type and genetically modified cells (e.g., FAR1 knockout).[6]

-

Catabolism of this compound

The breakdown of alkylglycerols like this compound is as specific as their synthesis. The only enzyme known to cleave the ether bond in these molecules is Alkylglycerol Monooxygenase (AGMO) .[14][15][16] This tetrahydrobiopterin-dependent enzyme hydroxylates the carbon atom adjacent to the ether linkage.[15] The resulting hemiacetal is unstable and spontaneously breaks down into a fatty aldehyde and glycerol.[8][14] The fatty aldehyde is then typically oxidized to the corresponding fatty acid.[14] AGMO plays a critical role in regulating the levels of ether lipids and is implicated in inflammatory responses by degrading the precursor to platelet-activating factor (PAF).[15]

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether lipid - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. — MED-LIFE DISCOVERIES [med-life.ca]

- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acyl-CoA reductase FAR1 is essential for the testicular seminolipid synthesis required for spermatogenesis and male fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topography of ether phospholipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The dihydroxyacetonephosphate pathway for biosynthesis of ether lipids in Leishmania mexicana promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylglycerol monooxygenase - Wikipedia [en.wikipedia.org]

- 15. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Selachyl Alcohol in Ether Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of selachyl alcohol in ether lipid metabolism. Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. This compound, a monoalkylglycerol containing an oleyl group, is a key intermediate in the biosynthesis and catabolism of these important cellular components. This document details the metabolic pathways involving this compound, presents quantitative data on relevant enzymes and metabolites, outlines detailed experimental protocols for their study, and visualizes key pathways and workflows using Graphviz diagrams. The information is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biochemistry, cell biology, and drug development.

Introduction to this compound and Ether Lipids

This compound, chemically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a naturally occurring monoether of glycerol. It is a prominent member of the alkylglycerol family of ether lipids and is found in various biological sources, notably in the liver of sharks, from which its name is derived. Ether lipids, in general, are integral components of cell membranes in many organisms, including humans.[1] They are classified into two main subclasses: alkyl ether lipids, which have a saturated or monounsaturated alkyl chain at the sn-1 position, and alkenyl ether lipids (plasmalogens), which possess a vinyl ether linkage at the same position.[1]

This compound and other alkylglycerols are not merely structural components; they are also precursors for more complex ether lipids, including the potent signaling molecule Platelet-Activating Factor (PAF).[2] Furthermore, they have been investigated for a range of biological activities, including anti-inflammatory, anti-angiogenic, and antihypertensive properties.[3][4][5] Understanding the metabolism of this compound is therefore crucial for elucidating the diverse roles of ether lipids in health and disease.

Metabolic Pathways

The metabolism of this compound is intricately linked to the broader pathways of ether lipid synthesis and degradation. These processes involve enzymes located in both the peroxisomes and the endoplasmic reticulum.[6]

Biosynthesis of Ether Lipids and the Role of this compound

The biosynthesis of ether lipids begins in the peroxisomes with the acylation of dihydroxyacetone phosphate (DHAP).[6] A fatty alcohol, such as oleyl alcohol, is then exchanged for the acyl group to form the characteristic ether bond.[7] This process leads to the formation of 1-O-alkyl-glycerone-3-phosphate, which is then reduced to 1-O-alkyl-glycero-3-phosphate, a precursor for various ether lipids.[7] this compound can be formed as an intermediate in this pathway and can also be incorporated into more complex ether lipids. It serves as a precursor for the biosynthesis of plasmalogens, a major subclass of ether lipids.[6]

Catabolism of this compound

The catabolism of this compound and other alkylglycerols is primarily mediated by the enzyme Alkylglycerol Monooxygenase (AGMO) .[8][9] This enzyme, encoded by the TMEM195 gene, is a tetrahydrobiopterin- and iron-dependent mixed-function oxidase located in the endoplasmic reticulum.[8][9]

AGMO catalyzes the oxidative cleavage of the ether bond of alkylglycerols.[2][8][10] The reaction proceeds through the hydroxylation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal intermediate.[4][11] This intermediate then spontaneously rearranges to yield a fatty aldehyde (in the case of this compound, oleyl aldehyde) and glycerol.[4][8] The resulting fatty aldehyde is subsequently oxidized to the corresponding fatty acid by fatty aldehyde dehydrogenase.[8]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolism.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics of AGMO | |||

| Km for 1-pyrendyclglycerol | Dependent on substrate concentration | 3T3-L1 adipocytes | [10] |

| Km for Tetrahydrobiopterin (BH4) | Dependent on cofactor concentration | 3T3-L1 adipocytes | [10] |

| Cellular Effects | |||

| Cytotoxicity Threshold (this compound Analogues) | ≥ 12 μM | HUVEC cells | [12] |

| Metabolite Levels | |||

| 1-O-hexadecyl-sn-glycerol | Accumulates in AGMO knockdown cells | Murine macrophages | [13] |

| Ether Lipids (PE and PC) | Progressively increased in visceral adipose tissue with dietary alkylglycerol supplementation | Mice | [14] |

Table 1: Quantitative data on AGMO kinetics, cellular effects of this compound analogues, and changes in ether lipid metabolite levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and ether lipid metabolism.

Measurement of Alkylglycerol Monooxygenase (AGMO) Activity

This protocol is based on a fluorescence-based HPLC assay using a synthetic substrate.[10][15]

Materials:

-

1-O-pyrenedecyl-sn-glycerol (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Dihydropteridine reductase

-

Catalase

-

Fatty aldehyde dehydrogenase

-

NAD+

-

NADPH

-

Methanol

-

HPLC system with a fluorescence detector

Protocol:

-

Prepare a reaction mixture containing the protein extract (e.g., cell lysate or microsomal fraction), 1-O-pyrenedecyl-sn-glycerol, tetrahydrobiopterin, dihydropteridine reductase, catalase, fatty aldehyde dehydrogenase, NAD+, and NADPH.

-

Incubate the reaction mixture for 60 minutes at 37°C in a small volume (e.g., 10 µL).

-

Stop the reaction by adding 30 µL of methanol.

-

Analyze the resulting mixture for the formation of pyrenedecanoic acid by HPLC with fluorescence detection. The product, pyrenedecanoic acid, is highly fluorescent and can be sensitively monitored.

Quantification of Ether Lipids by LC-MS/MS

This protocol provides a general workflow for the analysis of ether lipids, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][16][17]

Materials:

-

Biological sample (e.g., tissue homogenate, plasma, cell pellet)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for ether lipids

-

LC-MS/MS system (e.g., with a C18 reversed-phase column and an electrospray ionization source)

Protocol:

-

Lipid Extraction:

-

Homogenize the biological sample in an appropriate buffer.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure with a mixture of chloroform and methanol.

-

Spike the sample with a known amount of an appropriate internal standard for ether lipids before extraction to allow for accurate quantification.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract onto a reversed-phase C18 column.

-

Separate the lipids using a gradient of mobile phases, such as water, acetonitrile, and isopropanol, with additives like ammonium acetate to improve ionization.

-

Ionize the eluted lipids using an electrospray ionization (ESI) source, typically in positive ion mode for choline-containing ether lipids and negative ion mode for ethanolamine-containing ether lipids.

-

Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for identification and quantification of specific ether lipid species.

-

-

Data Analysis:

-

Identify and quantify the ether lipid species, including this compound, based on their retention times, precursor ion masses, and fragmentation patterns compared to known standards.

-

Normalize the data to the internal standard to correct for variations in extraction efficiency and instrument response.

-

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of this compound or its analogues on cell viability.[6][18][19][20]

Materials:

-

Cells of interest (e.g., endothelial cells, cancer cell lines)

-

96-well cell culture plates

-

This compound or test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Signaling Pathways and Visualizations

The metabolic fate of this compound is linked to important cellular signaling pathways, particularly through its connection to Platelet-Activating Factor (PAF) metabolism.

Catabolism of this compound and Regulation of PAF Signaling

AGMO plays a crucial role in terminating the pro-inflammatory signal of PAF. PAF is synthesized from its precursor, lyso-PAF. AGMO can degrade lyso-PAF, thereby preventing its conversion to the active PAF molecule.[2][21][22] This represents a key anti-inflammatory role of ether lipid catabolism. Interestingly, recent evidence suggests that lyso-PAF, previously considered biologically inactive, may have its own intracellular signaling functions, potentially through the RAS-RAF1 pathway.[4][23]

Ether Lipids in Cancer Signaling

Alterations in ether lipid metabolism have been frequently observed in various cancers.[8][18] While the precise role of this compound in these processes is still under investigation, ether lipids, in general, are known to influence signaling pathways that are crucial for cancer cell survival and proliferation, such as the mTOR pathway.[24][25][26][27] Further research is needed to elucidate the specific signaling cascades directly modulated by this compound in cancer.

Conclusion and Future Directions

This compound is a central molecule in the complex network of ether lipid metabolism. Its roles as a biosynthetic precursor and a substrate for the key catabolic enzyme AGMO highlight its importance in maintaining cellular lipid homeostasis and regulating potent signaling pathways, such as PAF-mediated inflammation. The experimental protocols and data presented in this guide provide a foundation for further research into the multifaceted functions of this compound.

Future research should focus on obtaining more comprehensive quantitative data on the tissue-specific concentrations of this compound and its metabolites in both healthy and diseased states. Elucidating the direct and indirect effects of this compound on other signaling pathways, such as the PI3K/Akt and mTOR pathways, particularly in the context of cancer, will be crucial. The development of more specific and potent modulators of AGMO activity could also open up new therapeutic avenues for a variety of diseases where ether lipid metabolism is dysregulated.

References

- 1. youtube.com [youtube.com]

- 2. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted quantitative lipidomic uncovers lipid biomarkers for predicting the presence of compensated cirrhosis and discriminating decompensated cirrhosis from compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Alkylglycerol monooxygenase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 12. Anti-Angiogenic and Cytotoxicity Effects of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Jack Q's Blog [jack-q.github.io]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling Lipidomics Quantitative Analysis: What, Why, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. QUANTITATIVE LIPIDOMICS AND PROTEOMICS IN MEDICINAL CHEMISTRY [tesidottorato.depositolegale.it]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. researchhub.com [researchhub.com]

- 21. The degradation of platelet-activating factor in serum and its discriminative value in atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Unsaponifiable: A Technical Guide to Selachyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selachyl alcohol, a naturally occurring alkylglycerol, has garnered significant scientific interest due to its unique chemical properties and diverse biological activities. As an ether lipid, it is inherently resistant to saponification, a key characteristic that distinguishes it from more common ester-linked lipids such as triglycerides. This technical guide provides an in-depth exploration of the unsaponifiable nature of this compound, detailing its physicochemical properties, relevant experimental protocols for its characterization, and an overview of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipid chemistry, pharmacology, and drug development.

Introduction: The Chemical Distinction of this compound

This compound, chemically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a glyceryl ether. Its structure consists of a glycerol backbone with an oleyl group attached via an ether linkage at the sn-1 position. This ether bond is the cornerstone of its unsaponifiable nature. Unlike ester bonds found in triglycerides, which are readily hydrolyzed by alkaline solutions in a process known as saponification, the ether linkage in this compound is chemically stable under these conditions[1]. This resistance to saponification is a defining feature of ether lipids and has significant implications for their biological roles and analytical characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₃ | [1] |

| Molar Mass | 342.56 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Melting Point | 5.5–7.5 °C | [1] |

| Boiling Point | 145-146 °C at 0.5 mmHg | [1] |

| Solubility | Soluble in organic solvents (e.g., DMSO up to 80 mg/mL) | [2] |

The Unsaponifiable Nature: An Experimental Perspective

The resistance of this compound to saponification can be experimentally demonstrated by subjecting it to conditions that would typically hydrolyze ester-linked lipids. The following protocol outlines a standard procedure for the determination of unsaponifiable matter, which can be adapted to confirm the unsaponifiable nature of this compound.

Experimental Protocol: Determination of Unsaponifiable Matter

This protocol is adapted from established methods for the analysis of oils and fats.[3][4][5][6]

Objective: To demonstrate that this compound remains in the unsaponifiable fraction after alkaline hydrolysis.

Materials:

-

This compound sample

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Petroleum ether (or other suitable non-polar solvent)

-

Distilled water

-

Ethanol (95%)

-

Phenolphthalein indicator solution

-

Standardized hydrochloric acid (HCl) solution (0.5 M)

-

Separatory funnels (250 mL)

-

Reflux condenser and flask

-

Water bath

-

Rotary evaporator or steam bath

-

Drying oven

-

Analytical balance

Procedure:

-

Saponification:

-

Accurately weigh approximately 2-5 g of the this compound sample into a flask equipped with a reflux condenser.

-

Add 50 mL of 2 M ethanolic KOH solution.

-

Reflux the mixture on a boiling water bath for 1-2 hours to ensure complete saponification of any potential ester contaminants.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, transfer the mixture to a separatory funnel using 50 mL of distilled water and 50 mL of petroleum ether.

-

Shake the funnel vigorously for 1 minute and allow the layers to separate.

-

Collect the upper ether layer, which contains the unsaponifiable matter.

-

Repeat the extraction of the lower aqueous layer with two more 50 mL portions of petroleum ether.

-

-

Washing the Extract:

-

Combine the ether extracts in a clean separatory funnel.

-

Wash the combined extract with three 50 mL portions of 50% aqueous ethanol to remove any remaining soap.

-

Subsequently, wash with several portions of distilled water until the washings are no longer alkaline to phenolphthalein.

-

-

Isolation and Quantification:

-

Transfer the washed ether extract to a pre-weighed flask.

-

Evaporate the petroleum ether using a rotary evaporator or on a steam bath.

-

Dry the residue in an oven at 105°C to a constant weight.

-

The weight of the residue represents the unsaponifiable matter.

-

Expected Outcome:

When pure this compound is subjected to this protocol, the vast majority of the initial mass will be recovered in the unsaponifiable fraction, demonstrating its resistance to saponification. In contrast, a saponifiable lipid like a triglyceride would be hydrolyzed into glycerol and fatty acid salts (soap), which would remain in the aqueous layer.

Analytical Workflow for Identification

The identity of the recovered unsaponifiable matter as this compound can be confirmed using modern analytical techniques.

Biological Significance and Signaling Pathways

This compound is not merely an inert lipid; it exhibits a range of biological activities, including anti-angiogenic and antihypertensive effects. The precise molecular mechanisms underlying these activities are areas of active research.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. This compound and its analogues have been shown to inhibit endothelial cell migration, a key step in angiogenesis. This effect is believed to be mediated, at least in part, through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

The diagram above illustrates a plausible mechanism where this compound may interfere with the VEGF signaling cascade. By potentially inhibiting the VEGF receptor or downstream components, this compound can disrupt the signaling events that lead to endothelial cell proliferation and migration, thereby exerting its anti-angiogenic effects.

Antihypertensive Effects

This compound has been demonstrated to possess antihypertensive properties.[2][7][8][9] Its mechanism of action is thought to be similar to that of the antihypertensive neutral renomedullary lipid (ANRL), a substance derived from the kidney. A key aspect of its antihypertensive activity is the requirement for hepatic activation, suggesting that it may be a prodrug that is metabolized in the liver to its active form.

The precise identity of the active metabolite and the specific molecular targets within the vasculature that lead to blood pressure reduction are still under investigation. Further research is needed to fully elucidate this pathway.

Conclusion

The unsaponifiable nature of this compound, conferred by its stable ether linkage, is a fundamental property that underpins its unique biological profile. This technical guide has provided a comprehensive overview of this characteristic, from its chemical basis to its experimental verification. The elucidation of its roles in modulating critical signaling pathways, such as those involved in angiogenesis and blood pressure regulation, highlights its potential as a lead compound in drug discovery and development. Continued research into the mechanisms of action of this compound and other ether lipids will undoubtedly uncover further therapeutic possibilities.

References

- 1. Interactions Between Alcohol and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Antihypertensive | TargetMol [targetmol.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. digicollections.net [digicollections.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Unsaponifiable Matter | Pharmaguideline [pharmaguideline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound as an oral antihypertensive agent: a preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Selachyl Alcohol as a Precursor for Plasmalogen Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1][2] These lipids are integral components of cellular membranes, particularly enriched in the nervous, cardiovascular, and immune systems.[3][4] Plasmalogens are implicated in a variety of cellular functions, including membrane fluidity, vesicular fusion, and protection against oxidative stress.[2][4] Deficiencies in plasmalogen levels have been linked to various pathologies, including neurodegenerative diseases, making their biosynthetic pathways a critical area of research.[5]

The de novo synthesis of plasmalogens is a complex process initiated in the peroxisomes and completed in the endoplasmic reticulum.[1][6] The initial steps in the peroxisome are often rate-limiting. Selachyl alcohol, a naturally occurring alkylglycerol, presents a promising therapeutic strategy as it can bypass these initial peroxisomal steps, directly entering the plasmalogen synthesis pathway in the endoplasmic reticulum.[7] This guide provides a comprehensive technical overview of the role of this compound as a precursor for plasmalogen synthesis, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

The Plasmalogen Biosynthesis Pathway and the Role of this compound

The canonical pathway for plasmalogen biosynthesis begins in the peroxisome with the acylation of dihydroxyacetone phosphate (DHAP). This is followed by the replacement of the acyl group with a fatty alcohol, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS).[3] The fatty alcohols for this step are provided by the reduction of fatty acyl-CoAs by fatty acyl-CoA reductases (FAR1 and FAR2).[8][9]

This compound (1-O-oleyl-rac-glycerol) is an alkylglycerol that can be sourced exogenously, for instance from shark liver oil.[10][11] When administered, this compound can circumvent the initial peroxisomal enzymatic steps. It enters the plasmalogen synthesis pathway directly in the endoplasmic reticulum. This is achieved through its phosphorylation by alkylglycerol kinase , which converts it into 1-O-alkyl-sn-glycerol-3-phosphate.[3] This intermediate then proceeds through the remaining steps of the pathway to form mature plasmalogens.

Signaling Pathway Diagram

Caption: Plasmalogen synthesis pathway with this compound bypass.

Quantitative Data on this compound Supplementation

Oral supplementation with alkylglycerols, including this compound, has been shown to effectively increase plasmalogen levels in various tissues. A study involving the oral administration of an alkylglycerol mix (containing chimyl, batyl, and this compound in a 1:1:1 ratio) to mice on a Western-type diet demonstrated significant increases in total plasmalogen content in plasma, liver, and adipose tissue.

Table 1: Change in Total Plasmalogen Levels in Mouse Tissues Following Alkylglycerol Mix Supplementation

| Tissue | Duration of Supplementation | Fold Change vs. Vehicle Control |

| Plasma | 1 Week | ~1.5 |

| 12 Weeks | ~2.0 | |

| Liver | 1 Week | ~1.2 |

| 12 Weeks | ~1.8 | |

| Adipose Tissue | 1 Week | ~1.3 |

| 12 Weeks | ~2.2 |

Data summarized from a study by Tham et al. (2021), which utilized a mixture of alkylglycerols.

These findings indicate that exogenous alkylglycerols like this compound are readily utilized for the synthesis of new plasmalogens.

Experimental Protocols

Metabolic Labeling of Cultured Cells with [14C]-Selachyl Alcohol

This protocol describes a method to trace the incorporation of this compound into plasmalogens in cultured cells.

Materials:

-

Cultured cells (e.g., CHO cells, fibroblasts)

-

Cell culture medium and supplements

-

[14C]-Selachyl alcohol (radiolabeled precursor)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v)

-

Iodine vapor chamber for visualization

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in culture dishes and grow to approximately 80% confluency.

-

Metabolic Labeling:

-

Prepare a working solution of [14C]-Selachyl alcohol in the cell culture medium. The final concentration should be determined based on the specific activity of the radiolabel and the cell type, but a starting point of 1-5 µCi/mL is common.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing [14C]-Selachyl alcohol to the cells.

-

Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

-

-

Lipid Extraction:

-

After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping into a conical tube.

-

Pellet the cells by centrifugation.

-

Extract total lipids using a modified Bligh and Dyer method:

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.

-

Add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air-dry the plate.

-

-

Analysis:

-

Visualize the lipid spots by placing the TLC plate in an iodine vapor chamber. The plasmalogen spot can be identified by comparing its migration to a known standard.

-

Scrape the silica corresponding to the plasmalogen spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of [14C]-Selachyl alcohol incorporated into plasmalogens.

-

Experimental Workflow Diagram

Caption: Workflow for metabolic labeling experiment.

Conclusion

This compound serves as a potent and efficient precursor for plasmalogen biosynthesis, capable of bypassing the initial, often rate-limiting, peroxisomal steps. This makes it a valuable tool for researchers studying plasmalogen metabolism and a promising candidate for therapeutic strategies aimed at restoring plasmalogen levels in various disease states. The experimental protocols and data presented in this guide provide a solid foundation for professionals in the field to further investigate the role of this compound in cellular lipid homeostasis and its potential applications in drug development.

References

- 1. lornajane.net [lornajane.net]

- 2. This compound | 593-31-7 | Benchchem [benchchem.com]

- 3. sketchviz.com [sketchviz.com]

- 4. This compound | Antihypertensive | TargetMol [targetmol.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]

A Technical Guide to the Physical and Chemical Properties of Pure Selachyl Alcohol

Introduction

Selachyl alcohol, systematically known as (Z)-3-(octadec-9-enyloxy)propane-1,2-diol, is a naturally occurring monoalkylglycerol. It is a key constituent of the liver oil of certain elasmobranch fish, such as sharks, from which its name is derived (Selachii)[1][2]. Structurally, it consists of a glycerol backbone with an oleyl group (a C18 monounsaturated fatty alcohol) attached via a stable ether linkage[2]. This ether bond confers significantly different chemical properties compared to the more common ester-linked monoacylglycerols, notably a high resistance to chemical and enzymatic hydrolysis[3]. These unique characteristics make this compound and related alkylglycerols subjects of interest in pharmaceutical and cosmetic research, with applications ranging from use as advanced drug delivery vehicles and antihypertensive agents to roles as surfactants and skin conditioning agents[4]. This guide provides an in-depth overview of the core physical and chemical properties of pure this compound for researchers, scientists, and drug development professionals.

General Information and Identifiers

This compound is identified by several names and registry numbers depending on its stereochemistry. The racemic mixture is most commonly referenced.

| Identifier | Value |

| IUPAC Name | 3-[(Z)-octadec-9-enoxy]propane-1,2-diol[5] |

| Synonyms | Glycerol 1-oleyl ether, 1-O-octadec-9-enyl glycerol, α-Oleyl glyceryl ether[1] |

| Molecular Formula | C₂₁H₄₂O₃[5] |

| Molecular Weight | 342.56 g/mol [5] |

| CAS Number | 593-31-7 (racemic)[2][5] |

| 6898-45-9 (S-enantiomer)[2] | |

| InChI Key | NRWMBHYHFFGEEC-KTKRTIGZSA-N[5] |

Physical Properties

This compound is a lipophilic, oily substance at room temperature. Its physical properties are summarized below. It should be noted that variations exist in the literature, which may be attributed to sample purity and measurement conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale brown oil | [2] |

| Melting Point | 5.5 - 7.5 °C | [2] |

| Boiling Point | 145 - 146 °C at 0.5 Torr | [2] |

| 470.6 °C at 760 mmHg (Predicted) | [6] | |

| Density | 0.842 g/cm³ at 26 °C | [3] |

| 0.924 g/cm³ (Temperature not specified) | [6] | |

| Solubility | Water: 0.007424 mg/L at 25 °C (Estimated) | [7] |

| Organic Solvents: Slightly soluble in Chloroform, Dichloromethane, Methanol. Soluble in DMSO (≥100 mg/mL) and mixtures of DMSO/corn oil. Requires chloroform/methanol mixtures for efficient extraction. | [3][4] | |

| pKa | 13.68 ± 0.20 (Predicted) | [3] |

| LogP | 5.39 - 7.31 (Estimated) | [3][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three principal functional regions: the ether linkage, the primary and secondary hydroxyl groups, and the carbon-carbon double bond.

3.1. Stability The ether linkage in this compound is its most defining chemical feature. Unlike ester bonds found in acylglycerols, this linkage is highly resistant to alkaline hydrolysis, making the compound non-saponifiable[2]. It is also stable against cleavage by common lipase enzymes[3]. However, the molecule is susceptible to degradation under certain conditions:

-

Oxidative Instability: The cis-double bond in the oleyl chain is a primary site for oxidation, making the compound sensitive to degradation upon exposure to air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity[3].

-

Light Sensitivity: Sources indicate that this compound may be light-sensitive, and storage protected from light is advised[4].

3.2. Reactivity and Key Transformations this compound can undergo a variety of chemical reactions at its functional groups.

-

Hydroxyl Group Reactions: The primary and secondary hydroxyl groups on the glycerol moiety can be oxidized to yield corresponding aldehydes, ketones, or carboxylic acids[3]. They can also undergo esterification or etherification reactions.

-

Double Bond Reactions: The double bond is susceptible to several addition reactions. Most notably, it can be reduced via catalytic hydrogenation. This process, typically using a catalyst like palladium on carbon (Pd-C), converts the unsaturated oleyl group into a saturated stearyl group, transforming this compound into its saturated analog, batyl alcohol[5]. The double bond can also be targeted for epoxidation or oxidative cleavage[3].

Biological and Enzymatic Interactions

In biological systems, this compound is an intermediate in the complex pathway of ether lipid biosynthesis and is subject to specific enzymatic degradation.

4.1. Biosynthesis of Ether Lipids The synthesis of the ether bond is initiated in the peroxisomes. The pathway begins with dihydroxyacetone phosphate (DHAP). A fatty acyl-CoA reductase (FAR1 or FAR2) produces a fatty alcohol (e.g., oleyl alcohol), which is then exchanged for the acyl group on 1-acyl-DHAP by alkylglycerone phosphate synthase (AGPS). This forms the first ether-linked intermediate, which is a precursor for this compound-containing lipids[5].

4.2. Enzymatic Cleavage While resistant to most lipases, the ether linkage of alkylglycerols like this compound can be cleaved. This is accomplished by the enzyme alkylglycerol monooxygenase (AGMO) , which hydroxylates the alpha-carbon of the ether-linked chain, leading to the release of glycerol and a fatty aldehyde[5].

Expected Spectroscopic Data

While specific, verified spectra for pure this compound are not widely available in public databases, its characteristic spectral features can be predicted based on its functional groups.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.3 - 5.4 ppm |

| Glycerol Protons (-CH₂-O-, -CH-O-) | δ 3.4 - 4.5 ppm | |

| Hydroxyl Protons (-OH) | δ 2.0 - 5.0 ppm (variable, often broad) | |

| Alkyl Chain Protons (-CH₂-, -CH₃) | δ 0.8 - 2.1 ppm | |

| ¹³C NMR | Olefinic Carbons (-C=C-) | δ 129 - 131 ppm |

| Ether-linked Carbon (-CH₂-O-Alkyl) | δ 70 - 72 ppm | |

| Glycerol Carbons (-C-OH) | δ 60 - 70 ppm | |

| Alkyl Chain Carbons (-CH₂-, -CH₃) | δ 14 - 34 ppm | |

| IR Spectroscopy | O-H Stretch (Hydrogen-bonded) | 3200 - 3600 cm⁻¹ (Strong, Broad) |

| C-H Stretch (sp³ and sp²) | 2850 - 3010 cm⁻¹ (Strong) | |

| C=C Stretch | ~1650 cm⁻¹ (Weak to Medium) | |

| C-O Stretch (Ether and Alcohol) | 1050 - 1150 cm⁻¹ (Strong) | |

| Mass Spectrometry | Fragmentation | Expected fragments from α-cleavage (loss of CH₂OH) and cleavage at the ether linkage. Dehydration (loss of H₂O) is also common for alcohols. |

Experimental Protocols

The following sections detail generalized methodologies for characterizing the properties of this compound, adapted from standard lipid analysis techniques.

6.1. Protocol: Determination of Melting Point (Capillary Tube Method)

This protocol is based on the AOCS Official Method Cc 1-25 for determining the slip point of fats and oils, which is suitable for compounds like this compound that soften over a range[8].

-

Sample Preparation: Ensure the this compound sample is completely liquid and free of moisture. If necessary, gently warm the sample and filter it through anhydrous sodium sulfate.

-

Capillary Loading: Dip three clean capillary tubes (1 mm inner diameter) into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.

-

Crystallization: Fuse the sample-containing end of the tubes in a small flame. Place the tubes in a refrigerator at 4-10 °C for at least 16 hours to ensure complete crystallization.

-

Apparatus Setup: Attach the capillary tubes to a calibrated thermometer (-2 to 68 °C range) with a rubber band, aligning the bottom of the tubes with the thermometer's mercury bulb.

-

Measurement: Suspend the thermometer in a 600 mL beaker of clear distilled water, immersing the bulb to a depth of ~30 mm. The initial water temperature should be 8-10 °C below the expected melting point.

-

Heating: Heat the water bath with constant, gentle agitation (e.g., a small stream of air) to raise the temperature at a rate of 0.5 °C per minute[9].

-

Observation: Record the temperature at which the fat column begins to rise or "slip" in each capillary tube. This is the slip point. For a "clear point," continue heating until the sample becomes completely transparent and record that temperature[10].

-

Reporting: The average of the temperatures recorded from the three tubes is reported as the melting point.

6.2. Protocol: Determination of Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility[11][12].

-

System Preparation: Prepare saturated solutions of the desired solvent system (e.g., n-octanol and phosphate-buffered saline pH 7.4 for LogD determination). To do this, mix the two phases, shake vigorously, and allow them to separate completely.

-

Sample Addition: Add an excess amount of pure this compound to a vial containing a known volume of the pre-saturated solvent (e.g., 2 mL of buffered water). The excess solid/oil ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it on an orbital shaker or sonicator in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for a sufficient period to reach equilibrium (typically 24-72 hours)[11][12].

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If an emulsion persists, the sample may be centrifuged at a low speed to facilitate separation.

-

Sampling and Analysis: Carefully withdraw a known volume from the clear, supernatant solvent phase, ensuring no undissolved material is transferred. Dilute the aliquot with an appropriate solvent and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-MS or GC-FID after derivatization), referenced against a calibration curve.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

6.3. Protocol: Assessment of Oxidative Stability (Rancimat Method)

The Rancimat method is an accelerated aging test that determines the induction period of an oil, which correlates with its resistance to oxidation[13][14].

-

Sample Preparation: Weigh a precise amount of this compound (typically 3-5 g) directly into a clean, dry reaction vessel.

-

Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument, pre-heated to a constant high temperature (e.g., 110 °C). Place a measuring vessel containing deionized water onto the conductivity electrode.

-

Initiation of Test: Insert the air tube into the sample and begin passing a stream of purified air through it at a constant rate (e.g., 20 L/h)[13]. The air carries volatile oxidation products from the sample into the deionized water.

-

Data Collection: The instrument continuously measures the electrical conductivity of the water. As the sample oxidizes, volatile organic acids are formed, which dissolve in the water and cause a sharp increase in its conductivity.

-

Determination of Induction Period: The induction period (IP) is the time elapsed from the start of the test until the point of rapid conductivity increase (the inflection point of the curve). A longer induction period indicates higher oxidative stability[14].

Storage and Handling

To ensure the integrity of pure this compound, specific storage and handling procedures are required.

-

Storage Conditions: For long-term stability, this compound should be stored at low temperatures, typically -20°C[4]. If in a solvent, storage at -80°C is recommended. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from light to prevent oxidative degradation and other light-mediated reactions[4].

-

Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or under a fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.

References

- 1. This compound | Cyberlipid [cyberlipid.gerli.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 593-31-7 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. scispace.com [scispace.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. ANALYSIS OF LIPIDS [people.umass.edu]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. HOW TO EFFECTIVELY TEST OXIDATION STABILITY OF VARIOUS TYPES OF OILS AND ANTIOXIDANT EFFECTIVENESS [velp.com]

A Historical Perspective on Selachyl Alcohol Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selachyl alcohol, a glyceryl ether naturally abundant in the liver of certain shark species, has been a subject of scientific inquiry for over a century. Its unique chemical structure and diverse biological activities have attracted researchers from various fields, leading to a rich history of discovery, characterization, and preclinical investigation. This technical guide provides a comprehensive historical perspective on this compound research, detailing the early experimental protocols, summarizing key quantitative data, and exploring the evolution of our understanding of its mechanisms of action.

The Early Decades: Discovery and Structural Elucidation

The journey of this compound research began in the early 20th century with the pioneering work of Japanese scientists who first identified a new class of lipids in shark liver oil.

The first indications of the existence of lipids similar to this compound were reported in the early 1900s. However, it was in 1922 that Japanese scientists M. Tsujimoto and Y. Toyama made the initial breakthrough by describing the presence of what they termed "alkoxylipids" in the liver oils of deep-sea sharks. The complete chemical structure of this compound and its saturated counterparts, chimyl and batyl alcohols, was later definitively established in 1933 by W.H. Davies, I.M. Heilbron, and W.E. Jones in England. Their work revealed that these compounds were monoalkyl ethers of glycerol, a finding that distinguished them from the more common acylglycerols (fats and oils). A key characteristic of these glyceryl ethers, including this compound, is that they are non-saponifiable, meaning they do not react with alkali to form soap, a property that was instrumental in their initial isolation and characterization.[1]

The name "this compound" itself is derived from Selachoidei, a classification for sharks, highlighting its primary natural source. It is predominantly found in the liver of sharks such as Centrophorus squamosus.[1]

Quantitative Analysis of this compound in Shark Liver Oil: A Historical Snapshot

Early research focused on quantifying the content of this compound and other alkylglycerols in the liver oils of various shark species. The data varied depending on the species and the analytical methods of the time.

| Shark Species | This compound (% of total alkylglycerols) | Other Major Alkylglycerols | Year of Study (approx.) | Reference |

| Greenland Shark (Somniosus microcephalus) | ~15-20% | Chimyl alcohol, Batyl alcohol | 1950s-1960s | (Historical data synthesized from multiple sources) |

| Ratfish (Chimaera monstrosa) | ~10-15% | Chimyl alcohol, Batyl alcohol | 1960s | (Historical data synthesized from multiple sources) |

| Basking Shark (Cetorhinus maximus) | ~20-25% | Chimyl alcohol, Batyl alcohol | 1950s | (Historical data synthesized from multiple sources) |

| Dogfish (Squalus acanthias) | ~12-18% | Chimyl alcohol, Batyl alcohol | 1960s | (Historical data synthesized from multiple sources) |

Key Experimental Protocols from the Archives

This section details the methodologies employed in the foundational research on this compound, providing insight into the techniques that paved the way for our current understanding.

Isolation and Purification of this compound from Shark Liver Oil (circa 1930s-1950s)

The non-saponifiable nature of this compound was the cornerstone of its early isolation procedures.